molecular formula C22H16F3N3O2S B1683839 OSI-930 CAS No. 728033-96-3

OSI-930

Numéro de catalogue: B1683839
Numéro CAS: 728033-96-3
Poids moléculaire: 443.4 g/mol
Clé InChI: FGTCROZDHDSNIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OSI-930 est un inhibiteur de la tyrosine kinase réceptrice à petite molécule oral, nouveau et puissant. Il cible principalement les tyrosine kinases réceptrices c-Kit et le facteur de croissance de l'endothélium vasculaire-2 (VEGFR-2). Ce composé est conçu pour inhiber à la fois la prolifération des cellules cancéreuses et la croissance des vaisseaux sanguins (angiogenèse) dans certaines tumeurs .

Applications De Recherche Scientifique

OSI-930 has a wide range of scientific research applications, including:

Mécanisme D'action

OSI-930 is a novel, orally active inhibitor that has been designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets two clinically validated receptors: c-Kit and the vascular endothelial growth factor receptor-2 (VEGFR-2) . These receptors play crucial roles in cancer cell proliferation and angiogenesis, respectively .

Mode of Action

This compound acts as a multi-targeted tyrosine kinase inhibitor , designed to co-inhibit the receptor tyrosine kinases c-Kit and VEGFR-2 . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth . This compound is also capable of inhibiting VEGFR-2, a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF .

Biochemical Pathways

The inhibition of c-Kit and VEGFR-2 by this compound affects the signaling pathways associated with these receptors. The inhibition of c-Kit reduces cancer cell proliferation and increases cellular apoptosis, thereby inhibiting tumor growth . On the other hand, the inhibition of VEGFR-2 impacts the growth and metastases of a wide range of angiogenesis-dependent malignancies, as this receptor mediates blood vessel growth in response to VEGF .

Pharmacokinetics

It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The molecular effects of this compound include the inhibition of the phosphorylation status of AKT, S6, and p70S6 kinase . This parallels the in vivo observations where this compound shows broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers .

Action Environment

It is known that the efficacy of this compound in mouse xenograft models is observed at dose levels that maintain a significant level of inhibition of the molecular targets of this compound for a prolonged period . This suggests that the dosage and duration of treatment could be important factors influencing the action of this compound.

Analyse Biochimique

Biochemical Properties

OSI-930 interacts with the receptor tyrosine kinases Kit and KDR . It selectively inhibits these enzymes, thereby playing a significant role in biochemical reactions . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit .

Cellular Effects

This compound has broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound acts as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In the mutant Kit–expressing HMC-1 xenograft model, prolonged inhibition of Kit was achieved at oral doses between 10 and 50 mg/kg and this dose range was associated with antitumor activity . This suggests that this compound maintains a significant level of inhibition of the molecular targets for a prolonged period .

Dosage Effects in Animal Models

Prolonged inhibition of wild-type Kit in the NCI-H526 xenograft model was observed at oral doses of 100 to 200 mg/kg, which was the dose level associated with significant antitumor activity . This indicates that the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound undergoes aldehyde oxidase (AO) metabolism to a mono-oxygenated 2-oxo metabolite . AO contributes nearly 50% to the overall metabolism of this compound .

Transport and Distribution

It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .

Subcellular Localization

It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'OSI-930 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. On sait que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure moléculaire souhaitée .

Méthodes de production industrielle

La production industrielle d'this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques. Des détails spécifiques sur les méthodes de production industrielle ne sont pas disponibles publiquement .

Analyse Des Réactions Chimiques

Types de réactions

OSI-930 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques, telles que la température et le solvant, dépendent de la réaction souhaitée .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité tyrosine kinase de c-Kit et de VEGFR-2. Cette inhibition conduit à une réduction de la prolifération des cellules cancéreuses et à une augmentation de l'apoptose cellulaire dans les types de tumeurs induits par c-Kit. De plus, this compound inhibe VEGFR-2, qui est un médiateur clé de la croissance des vaisseaux sanguins en réponse au facteur de croissance angiogénique VEGF. En inhibant cette voie, this compound affecte la croissance et les métastases d'une large gamme de tumeurs malignes dépendantes de l'angiogenèse .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

OSI-930 est unique en son genre en raison de son double inhibition de c-Kit et de VEGFR-2, ce qui en fait un inhibiteur puissant de la prolifération des cellules cancéreuses et de l'angiogenèse. Cette approche de double ciblage le distingue des autres inhibiteurs de la tyrosine kinase qui peuvent ne cibler qu'une seule voie .

Activité Biologique

OSI-930 is a novel, potent oral small-molecule receptor tyrosine kinase inhibitor primarily targeting c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2). Its dual mechanism of action positions it as a promising candidate in the treatment of various cancers, particularly those driven by these receptors. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical trial results, and preclinical studies.

This compound inhibits the activity of c-Kit and VEGFR-2, which are critical in regulating tumor growth and angiogenesis. By blocking these pathways, this compound aims to reduce cancer cell proliferation and promote apoptosis in tumors that depend on these signaling mechanisms. The compound has shown effectiveness against both wild-type and mutant forms of c-Kit, suggesting its potential superiority over existing therapies like imatinib .

Clinical Trials

A Phase I clinical trial was conducted to assess the safety, maximum-tolerated dose (MTD), pharmacokinetics, and antitumor activity of this compound in patients with advanced solid tumors. Key findings from the trial include:

  • Study Design : Patients received this compound either once or twice daily. The trial involved 58 participants across different dosing schedules.
  • Dosage and Tolerability : The MTD was established at 500 mg twice daily, with dose-limiting toxicities observed at 600 mg. Common side effects included fatigue, diarrhea, nausea, and rash .
  • Antitumor Activity : Notable responses were documented in patients with advanced ovarian cancer and gastrointestinal stromal tumors (GISTs). Specifically, partial responses were recorded using Response Evaluation Criteria in Solid Tumors (RECIST) criteria in some patients .

Table 1: Summary of Phase I Clinical Trial Results

ParameterValue
Total Patients58
Maximum-Tolerated Dose (MTD)500 mg twice daily
Common ToxicitiesFatigue, Diarrhea, Nausea
Antitumor Responses2 patients with ovarian cancer
GIST Stable Disease DurationMedian 126 days

Preclinical Studies

Preclinical evaluations have demonstrated this compound's efficacy across various xenograft models. These studies highlight its potential to induce tumor regression in several cancer types, including:

  • Glioblastoma
  • Squamous Cell Carcinoma
  • Small Cell Lung Carcinoma
  • Mast Cell Leukemia
  • Colorectal Cancer

In these models, this compound exhibited significant cytostatic effects, leading to durable cures or tumor regression .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies revealed that this compound's exposure increased with dosage. Significant reductions in soluble VEGFR levels were noted at doses ≥400 mg administered twice daily. Dynamic contrast-enhanced MRI (DCE-MRI) results indicated positive responses in a subset of patients .

Table 2: Pharmacokinetic Data Summary

Dosage (mg)sVEGFR Level ChangeDCE-MRI Response Rate
≥400 mg (twice daily)Significant decrease4 out of 6 patients

Case Studies

In one notable case study involving heavily pretreated patients with imatinib-resistant GISTs, eleven out of nineteen achieved stable disease for an average duration of 126 days. Imaging studies further confirmed partial responses in several cases .

Propriétés

IUPAC Name

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTCROZDHDSNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993606
Record name 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies.
Record name OSI-930
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05913
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

728033-96-3
Record name OSI-930
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSI-930
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05913
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSI-930
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of N-(4-trifluoromethoxyphenyl) 3-aminothiophene-2-carboxamide (1 g, 3.31 mmol) and quinoline-4-carboxaldehyde (347 mg, 2.21 mmol) in trifluoroacetic acid:dichloromethane (1:1, 30 mL) was heated at reflux for 2 h under nitrogen. The reaction was cooled to RT and triethylsilane (0.71 mL, 4.42 mmol) was added. The resulting solution was then stirred at reflux for 16 h under nitrogen. After cooling to RT, the reaction mixture was evaporated under reduced pressure and the residue was partitioned between ethyl acetate (3×100 mL) and saturated sodium bicarbonate solution (50 mL). The organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified by silica gel chromatography (20-30% ethyl acetate in hexane) to give EXAMPLE 1 as a light yellow solid, mp: 168-170° C. 1H-NMR (400 MHz/CDCl3):δ=5.01 (d, J=6.2 Hz, 2H), 6.56 (d, J=5.4 Hz, 1H), 7.12 (s, 1H), 7.22 (d, J=8.7 Hz, 2H), 7.25 (s, 1H), 7.44 (d, J=4.3 Hz, 1H), 7.58 (d, J=9.0 Hz, 2H), 7.62 (t, J=8.2 Hz, 1H), 7.76 (t, J=8.3 Hz, 1H), 8.02 (d, J=7.5 Hz, 2H), 8.17 (d, J=8.3 Hz, 1H), 8.86 (d, J=4.5 Hz, 1H). MS (ES+): 444 [MH+]. 13C-NMR (400 MHz/CDCl3): δ=45.9, 101.4, 117.9, 118.9, 119.5, 121.9, 122.0, 122.6, 126.5, 127.2, 129.1, 129.7, 130.6, 136.8, 144.5, 145.4, 148.3, 150.7, 155.9, 163.8. Anal. Calcd for C22H16F3N3O2S: C, 59.59; H, 3.64; N, 9.48; F, 12.85; S, 7.23. Found: C, 59.59; H, 3.67; N, 9.46; F, 13.01; S, 7.23.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
347 mg
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osi-930
Reactant of Route 2
Reactant of Route 2
Osi-930
Reactant of Route 3
Reactant of Route 3
Osi-930
Reactant of Route 4
Osi-930
Reactant of Route 5
Reactant of Route 5
Osi-930
Reactant of Route 6
Osi-930

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.